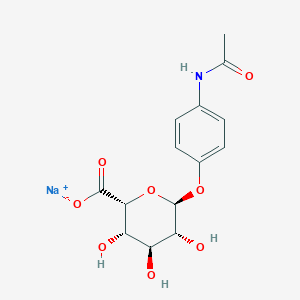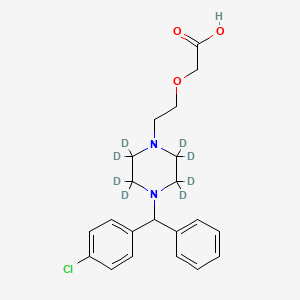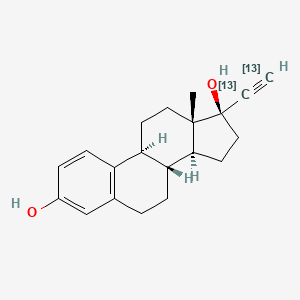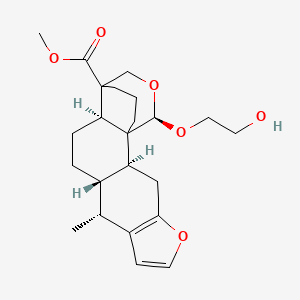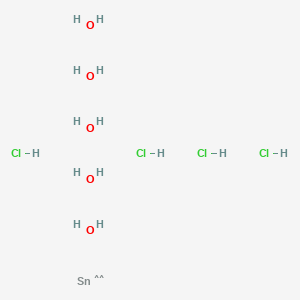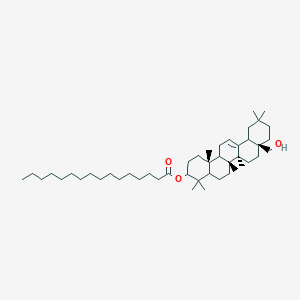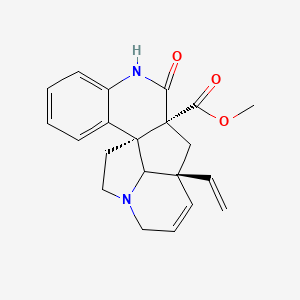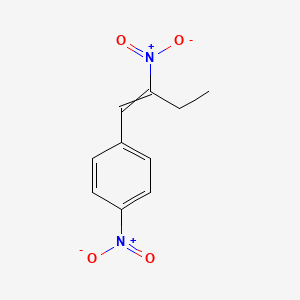![molecular formula C32H47F5O3S B12428396 (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fulvestrant (R enantiomer) is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that contribute to cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant (R enantiomer) involves multiple steps, including the formation of key intermediates and the incorporation of specific functional groupsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of Fulvestrant (R enantiomer) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired enantiomer. Quality control measures are implemented to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Fulvestrant (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The ketone groups in the steroidal backbone can be reduced to alcohols.
Substitution: The fluorine atoms in the pentafluoropentyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pentafluoropentyl derivatives.
Aplicaciones Científicas De Investigación
Fulvestrant (R enantiomer) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of selective estrogen receptor degraders.
Biology: Investigated for its effects on estrogen receptor signaling pathways and cellular proliferation.
Medicine: Extensively used in clinical trials for the treatment of hormone receptor-positive breast cancer.
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors.
Mecanismo De Acción
Fulvestrant (R enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The degradation of estrogen receptors results in the inhibition of cell proliferation and induces apoptosis in estrogen receptor-positive cancer cells .
Comparación Con Compuestos Similares
Fulvestrant (R enantiomer) is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator with partial agonist effects.
Raloxifene: Another selective estrogen receptor modulator with both agonist and antagonist effects.
Elacestrant: An oral selective estrogen receptor degrader currently in development.
Fulvestrant (R enantiomer) stands out due to its pure antagonist activity and its effectiveness in patients who have developed resistance to other endocrine therapies .
Propiedades
Fórmula molecular |
C32H47F5O3S |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1 |
Clave InChI |
VWUXBMIQPBEWFH-CIAKRVSBSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
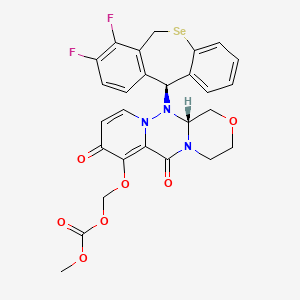

![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
